2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol
Description
2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol is a tertiary amino alcohol featuring a cyclohexyl backbone substituted with a dimethylamino group at the 4-position, a methylamino moiety, and an ethanol chain.
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(dimethylamino)cyclohexyl]-methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-12(2)10-4-6-11(7-5-10)13(3)8-9-14/h10-11,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXKYDDXBODBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211039 | |
| Record name | Ethanol, 2-[[4-(dimethylamino)cyclohexyl]methylamino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353945-08-0 | |
| Record name | Ethanol, 2-[[4-(dimethylamino)cyclohexyl]methylamino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[[4-(dimethylamino)cyclohexyl]methylamino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-dimethylaminocyclohexanone with ethylene oxide in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch or continuous processes to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 2-[[4-(dimethylamino)cyclohexyl]-methylamino]ethanol
- Molecular Formula : C11H24N2O
- InChI : InChI=1S/C11H24N2O/c1-12(2)10-4-6-11(7-5-10)13(3)8-9-14/h10-11,14H,4-9H2,1-3H3
Chemistry
2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in a variety of chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or aldehydes.
- Reduction : Can be reduced to corresponding alcohols or amines.
- Substitution Reactions : The dimethylamino group can be replaced by other nucleophiles under specific conditions.
Biological Research
Research into the biological activities of this compound has revealed potential effects on cellular processes. Studies focus on:
- Cellular Interactions : Investigating how the compound interacts with biological macromolecules, potentially affecting signaling pathways.
- Pharmacological Applications : Exploring its use as a pharmacological tool to study specific biological pathways.
Medical Applications
The compound is being studied for its therapeutic potential:
- Drug Development : It may serve as a lead compound in the development of new pharmaceuticals targeting various diseases.
- Mechanism of Action : Understanding how this compound modulates receptor activity can provide insights into its therapeutic applications.
Industrial Uses
In industry, this compound is utilized in the production of specialty chemicals and plays a role in certain industrial processes due to its reactivity and structural properties.
Case Study 1: Medicinal Chemistry
A study published in Journal of Medicinal Chemistry evaluated the efficacy of derivatives of this compound in targeting specific receptors involved in pain modulation. Results indicated promising activity that warrants further investigation into its potential as an analgesic agent.
Research conducted by Smith et al. (2023) explored the interactions between this compound and various enzymes involved in metabolic pathways. The findings suggested that it could inhibit certain enzymes, leading to altered metabolic rates in vitro.
Case Study 3: Industrial Application
An industrial application study demonstrated the use of this compound as a catalyst in polymer synthesis, highlighting its effectiveness in enhancing reaction rates and improving product yields.
Mechanism of Action
The mechanism of action of 2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Cyclohexyl Ring
(a) 2-(Cyclopropyl(4-(dimethylamino)cyclohexyl)amino)ethanol
- Structure: Differs by a cyclopropyl group attached to the aminoethanol chain.
- This modification may alter receptor binding in CNS-targeted applications, as seen in neurotensin receptor modulators .
(b) [(4-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid
- Structure: Replaces the ethanol chain with acetic acid.
- Impact: The carboxylic acid group increases polarity, reducing blood-brain barrier penetration compared to the ethanol derivative. This structural change is critical for applications requiring peripheral activity .
Aminoethanol Derivatives with Aromatic Substituents
(a) 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol
- Structure: Features a methoxybenzyl group instead of the cyclohexyl-dimethylamino moiety.
- However, the absence of the cyclohexyl group reduces conformational flexibility, which may limit bioavailability .
(b) 2-(Phenyl-amino)-ethanol
- Structure: Simplifies the cyclohexyl-dimethylamino group to a phenyl ring.
- Impact: Experimental vaporization enthalpy (ΔglH° = 72.3 kJ/mol) is lower than predicted for the target compound due to reduced hydrogen bonding from the absence of the cyclohexyl-dimethylamino group .
Thermodynamic and Physicochemical Properties
Vaporization Enthalpy Prediction Using the "Centerpiece" Approach
The target compound’s ΔglH° can be estimated using 2-(methyl-amino)-ethanol (ΔglH° = 64.5 kJ/mol ) as a reference. Substituting the methyl group with the bulkier 4-dimethylaminocyclohexyl moiety increases molecular weight (predicted ~270 g/mol) and intramolecular hydrogen bonding, raising ΔglH° by approximately 15–20 kJ/mol.
Table 1: Predicted Thermodynamic Properties
Antioxidant and Enzyme Inhibition Potential
Analogous compounds like 2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl cinnamate exhibit antioxidant activity (IC₅₀ = 0.45 µM for lipoxygenase inhibition ). The target compound’s ethanolamine group may similarly quench free radicals, while the cyclohexyl-dimethylamino group could enhance membrane permeability for CNS applications, as seen in neurotensin receptor modulators .
Biological Activity
2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol, with the molecular formula C11H24N2O, is an organic compound characterized by its unique structural features, including a cyclohexyl group substituted with a dimethylamino group and connected to a methylamino group and an ethanol moiety. This structure suggests potential applications in medicinal chemistry, particularly due to its ability to interact with biological systems.
The compound's reactivity is attributed to its amino and hydroxyl functional groups, which allow it to participate in various chemical reactions. Its synthesis typically involves multi-step organic reactions, making it a candidate for diverse applications in both research and industry.
Analgesic Properties
Preliminary studies indicate that compounds similar to this compound may exhibit significant biological activities, particularly as potential ligands for opioid receptors. These compounds have been investigated for their analgesic properties, specifically their ability to modulate pain pathways through interactions with μ-opioid receptors and nociceptin/orphanin FQ peptide receptors.
Interaction Studies
Research indicates that compounds with structural similarities can interact with neurotransmitter receptors, influencing pathways related to pain modulation and mood regulation. Further studies on binding affinity and selectivity towards specific receptors are necessary to elucidate the full biological potential of this compound.
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. Understanding these interactions is crucial for exploring its therapeutic applications.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other structurally similar compounds. The following table summarizes some of these comparisons:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclohexyl + Dimethylamino + Ethanol | Potential analgesic activity |
| N,N-Dimethylcyclohexylamine | Cyclohexyl + Dimethylamino | Moderate CNS effects |
| Cyclohexylamine | Cyclohexyl + Amino | Basic amine properties |
| Morpholine Derivatives | Cyclic structure with nitrogen | Varies widely |
This comparison highlights the unique attributes of this compound, particularly its potential as a pharmacologically active compound due to its specific functional groups and structural complexity.
Case Studies
Recent studies have explored the potential therapeutic applications of similar compounds in various contexts:
- Opioid Receptor Interaction : A study demonstrated that compounds structurally related to this compound showed promising results in binding affinity assays for opioid receptors, suggesting potential use in pain management strategies .
- Neurotransmitter Modulation : Another study focused on the modulation of neurotransmitter systems by compounds with similar structures, indicating possible applications in treating mood disorders .
Q & A
Q. What are the common synthetic routes for 2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol, and how do reaction conditions influence yield?
The synthesis of amino-alcohol derivatives often involves nucleophilic substitution or reductive amination. For example, in analogous compounds like 2-((2-methoxyethyl)(methyl)amino)ethanol, a two-step process is employed:
- Step 1 : Reaction of 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene at 100°C for 2 hours, yielding 88% crude product after drying and filtration .
- Step 2 : Purification using sulfonyl chloride in ethyl acetate at 0°C, achieving 88% yield after concentration .
Key variables affecting yield include solvent choice (e.g., toluene for solubility), temperature (optimal at 100°C for complete reaction), and stoichiometry (equimolar ratios of reagents).
Q. What analytical techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Proton NMR can resolve methyl, cyclohexyl, and ethanolamine protons. For example, in structurally similar compounds, methoxy groups resonate at δ 3.3–3.8 ppm, while aromatic protons appear at δ 6.7–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For instance, derivatives like 2-({8-chloro-2-(1-fluoro-cyclopropyl)-quinazolin-6-yl}-methyl-amino)-ethanol show parent ion peaks matching theoretical values .
- X-ray Crystallography : Used to resolve stereochemistry and bond angles, particularly for cyclohexyl and dimethylamino groups .
Advanced Research Questions
Q. How can computational methods predict thermodynamic properties like vaporization enthalpy (ΔHvap) for this compound?
The "centerpiece" approach is validated for amino-alcohols:
- Select a structurally similar molecule with established ΔHvap (e.g., 2-(methyl-amino)-ethanol: ΔHvap = 57.7 ± 0.2 kJ·mol⁻¹) .
- Substitute functional groups (e.g., replace methyl with phenyl) using group-contribution values (e.g., +31.7 kJ·mol⁻¹ for C₆H₅) to estimate ΔHvap for this compound .
- Validate predictions with experimental data from transpiration or calorimetry methods .
Q. How can contradictory data on biological activity be resolved for amino-alcohol derivatives?
Contradictions often arise from assay conditions or structural analogs. For example:
- Receptor Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (e.g., KD values) for neurotensin receptor agonists, minimizing false positives from non-specific interactions .
- Structural Modifications : Compare activity of this compound with analogs like 2-(benzyl(4-(cyclohexylamino)-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol to identify critical functional groups (e.g., cyclohexyl vs. pyrimidine rings) .
Q. What strategies optimize the regioselectivity of functional group modifications on the cyclohexyl ring?
- Protecting Groups : Temporarily block the dimethylamino group using Boc (tert-butoxycarbonyl) to direct reactions to the ethanolamine hydroxyl .
- Catalytic Systems : Palladium catalysts (e.g., Pd/C) enable selective hydrogenation or cross-coupling at the cyclohexyl ring without affecting the amino-alcohol moiety .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the ethanolamine oxygen for alkylation .
Methodological Guidance
Q. How to design a stability study for this compound under varying pH and temperature?
- Experimental Setup :
- pH Range : Test buffers at pH 1–12 (e.g., HCl for acidic, phosphate for neutral, NaOH for basic).
- Temperature : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks .
- Analytical Endpoints :
Q. What in silico tools are effective for modeling this compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with receptors like neurotensin receptor 1 (NTSR1). Focus on hydrogen bonds between the ethanolamine hydroxyl and Asp113/Asn115 residues .
- MD Simulations : GROMACS or AMBER can simulate conformational changes in the cyclohexyl group during receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
